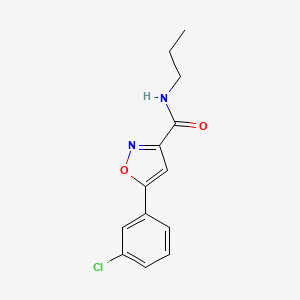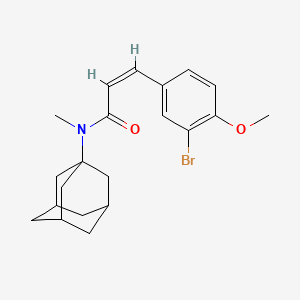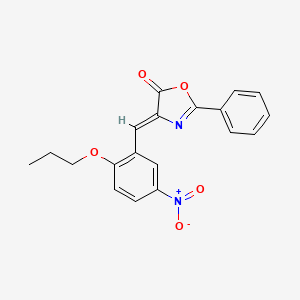![molecular formula C18H21FN2O4S B4877946 pentyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4877946.png)
pentyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate
Descripción general
Descripción
Pentyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate, also known as PPS, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. PPS is a carbamate derivative that has been synthesized through a multi-step process, and it has been shown to exhibit promising biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of pentyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. pentyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. pentyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate has also been shown to inhibit the activity of heat shock protein 90 (HSP90), a protein that is involved in the regulation of cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects:
pentyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. pentyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate has been shown to inhibit the production of prostaglandins, which are mediators of inflammation, and it has been shown to induce apoptosis (programmed cell death) in cancer cells. pentyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is a process that is important for the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pentyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate has several advantages for use in lab experiments, including its high purity and stability, and its ability to selectively target specific proteins and enzymes. However, pentyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and use.
Direcciones Futuras
There are several future directions for research on pentyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate, including the development of new synthesis methods to improve yield and purity, the identification of new targets for pentyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate inhibition, and the development of new applications for pentyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate in medicine, biology, and chemistry. Some potential areas of research include the use of pentyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate as a tool for studying the role of specific proteins in disease processes, the development of pentyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate-based therapies for cancer and other diseases, and the use of pentyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate as a building block for the synthesis of new compounds with potential applications in various fields.
Aplicaciones Científicas De Investigación
Pentyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate has been studied for its potential applications in various fields, including medicine, biology, and chemistry. In medicine, pentyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate has been shown to exhibit anti-inflammatory and anti-tumor properties, and it has been studied as a potential treatment for various diseases, including cancer and inflammatory bowel disease. In biology, pentyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate has been used as a tool to study the role of specific proteins in cellular processes, and it has been shown to be a useful probe for imaging and tracking specific cells. In chemistry, pentyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate has been studied for its potential applications in catalysis and as a building block for the synthesis of other compounds.
Propiedades
IUPAC Name |
pentyl N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c1-2-3-4-13-25-18(22)20-15-9-11-17(12-10-15)26(23,24)21-16-7-5-14(19)6-8-16/h5-12,21H,2-4,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSHRJDECLYKMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bromo-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-methoxybenzoate](/img/structure/B4877866.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4877876.png)
![N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4877879.png)
![3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-methylphenyl)benzamide](/img/structure/B4877889.png)

![dimethyl 2-{[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}terephthalate](/img/structure/B4877893.png)

![2-(2-chlorophenoxy)-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4877902.png)
![N-(5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4877906.png)

![ethyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4877937.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamide](/img/structure/B4877948.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4877962.png)
![methyl 4-[({4-[(aminocarbonyl)amino]phenyl}sulfonyl)amino]benzoate](/img/structure/B4877963.png)